molecular formula C11H11FO2 B13179821 2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13179821
M. Wt: 194.20 g/mol
InChI Key: HEZRTKVDGFFSFV-UHFFFAOYSA-N
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Description

2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C₁₁H₁₁FO₂. This compound is part of the naphthalene family and features a fluorine atom and a methoxy group attached to a tetrahydronaphthalenone core. It is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoronaphthalene and 7-methoxy-1-tetralone.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Cyclization: The final step involves cyclization to form the tetrahydronaphthalenone core, which can be achieved through intramolecular aldol condensation or other cyclization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted naphthalenes

Scientific Research Applications

2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
  • 7-Methoxy-1-tetralone
  • 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the specific positioning of the fluorine and methoxy groups on the naphthalene core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-fluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10H,3,5H2,1H3

InChI Key

HEZRTKVDGFFSFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(C2=O)F)C=C1

Origin of Product

United States

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